N-(methylsulfanylmethyl)propan-1-amine;hydrochloride
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Overview
Description
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a methylsulfanylmethyl group attached to the nitrogen atom of propan-1-amine, with the compound being in its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfanylmethyl)propan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the alkylation of propan-1-amine with a methylsulfanylmethyl halide under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: Propan-1-amine is reacted with methylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile.
Formation of Hydrochloride Salt: The resulting N-(methylsulfanylmethyl)propan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanylmethyl group, yielding propan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propan-1-amine.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(methylsulfanylmethyl)propan-1-amine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The methylsulfanylmethyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-methylpropan-1-amine: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.
N-ethylpropan-1-amine: Contains an ethyl group instead of a methylsulfanylmethyl group, leading to variations in its applications and effects.
Uniqueness
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
33711-15-8 |
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Molecular Formula |
C5H14ClNS |
Molecular Weight |
155.69 g/mol |
IUPAC Name |
N-(methylsulfanylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NS.ClH/c1-3-4-6-5-7-2;/h6H,3-5H2,1-2H3;1H |
InChI Key |
QKJFRJGWPDERFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCSC.Cl |
Origin of Product |
United States |
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